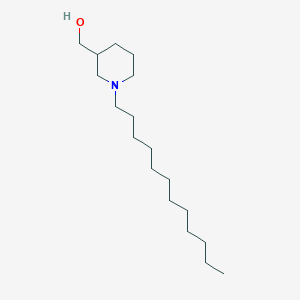
(1-Dodecylpiperidin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Dodecylpiperidin-3-YL)methanol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and the dodecyl group is a long-chain alkyl group with twelve carbon atoms The methanol group is attached to the third position of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpiperidin-3-YL)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides.
Attachment of Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1-Dodecylpiperidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the production of materials with specific properties, such as surfactants or lubricants.
作用机制
The mechanism of action of (1-Dodecylpiperidin-3-YL)methanol would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
(1-Dodecylpiperidin-4-YL)methanol: Similar structure but with the methanol group attached to the fourth position of the piperidine ring.
(1-Dodecylpiperidin-3-YL)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-Dodecylpiperidin-3-YL)methanol is unique due to the specific positioning of the methanol group on the piperidine ring and the presence of the long dodecyl chain. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
189511-26-0 |
|---|---|
分子式 |
C18H37NO |
分子量 |
283.5 g/mol |
IUPAC 名称 |
(1-dodecylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-18(16-19)17-20/h18,20H,2-17H2,1H3 |
InChI 键 |
DHCXSZBBYGQAOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1CCCC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





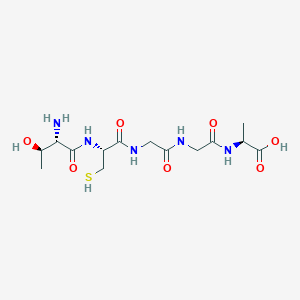
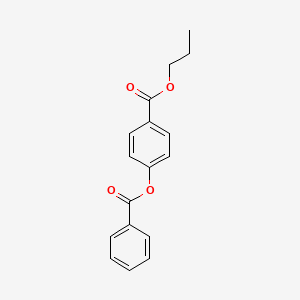

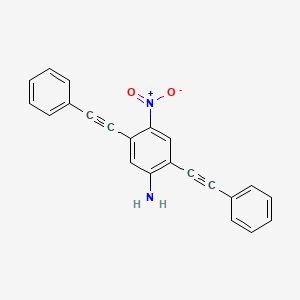
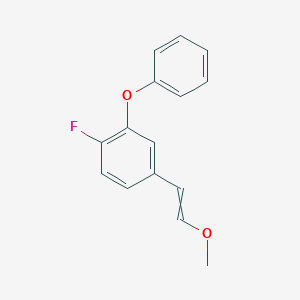
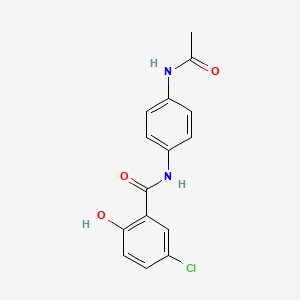
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
